molecular formula C13H15N3 B11888797 2-(4-Methylpyrrolidin-2-yl)quinoxaline

2-(4-Methylpyrrolidin-2-yl)quinoxaline

Cat. No.: B11888797
M. Wt: 213.28 g/mol
InChI Key: KVVVXHIYDLNGAJ-UHFFFAOYSA-N
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Description

2-(4-Methylpyrrolidin-2-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyrrolidin-2-yl)quinoxaline typically involves the condensation of quinoxaline derivatives with pyrrolidine derivatives. One common method includes the reaction of 2-chloroquinoxaline with 4-methylpyrrolidine in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethyl acetate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyrrolidin-2-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quin

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-(4-methylpyrrolidin-2-yl)quinoxaline

InChI

InChI=1S/C13H15N3/c1-9-6-12(14-7-9)13-8-15-10-4-2-3-5-11(10)16-13/h2-5,8-9,12,14H,6-7H2,1H3

InChI Key

KVVVXHIYDLNGAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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